4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide
Description
4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole and pyridine ring, both of which are substituted with various functional groups
Properties
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-6(12(22)7-2-10(13(19)23)20-4-7)11-9(15)3-8(5-21-11)14(16,17)18/h2-6,20H,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFAGRELRZYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with a pyrrole derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the pyrrole and propanoyl groups.
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which have similar structural motifs and biological activities.
Uniqueness
The uniqueness of 4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide is a derivative of pyrrole and has garnered attention for its potential biological activity, particularly in the realm of cancer therapeutics and as a kinase inhibitor. This article aims to detail its biological activities, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H12ClF3N2O
- Molecular Weight : 304.7 g/mol
This structure comprises a pyrrole ring, a chloro-substituted pyridine, and a propanoyl side chain, which are critical for its biological activities.
Research indicates that this compound may function primarily through the inhibition of protein kinases, which are pivotal in various signaling pathways related to cell growth and proliferation. The following mechanisms have been proposed:
- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases such as EGFR and VEGFR2, which are often overexpressed in cancer cells .
- Membrane Interaction : The compound may intercalate into lipid bilayers, potentially altering membrane dynamics and affecting receptor localization .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, suggesting a protective role against oxidative stress in cells .
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|---|
| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Inhibition of colon cancer cell lines | 1.0–1.6 × 10^-8 | HCT-116, SW-620 |
| Kuznietsova et al. (2013) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Inhibition of colonic tumor growth in vivo | N/A | Rat model |
| Garmanchuk et al. (2016) | Similar pyrrole derivatives | Antioxidant properties | N/A | Cellular oxidative stress |
Case Studies
- Colon Cancer Inhibition : A study by Dubinina et al. demonstrated that derivatives similar to the target compound effectively inhibited the growth of colon cancer cell lines (IC50 values around M) . This suggests that modifications to the pyrrole scaffold can lead to significant anticancer properties.
- In Vivo Tumor Growth Suppression : Kuznietsova et al. reported that certain derivatives suppressed tumor growth in chemically induced colon cancer models in rats, indicating potential therapeutic applications .
Q & A
Basic: What are the common synthetic routes for preparing 4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide?
The synthesis typically involves coupling a 3-chloro-5-(trifluoromethyl)pyridine derivative with a pyrrole-2-carboxamide precursor. A key step is the formation of the propanoyl linker, often achieved via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, the Paal-Knorr method (used for pyrrole ring formation) can be adapted to introduce the carboxamide group . Critical reagents include chloroacetonitrile for chloroacylation and sodium hydride as a base for deprotonation . Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products like over-acylation or incomplete substitution .
Basic: How is the compound structurally characterized in academic research?
Standard techniques include:
- NMR Spectroscopy : H and F NMR identify substituent patterns (e.g., trifluoromethyl groups at δ ~ -60 ppm in F NMR) and pyrrole proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z ~ 400–450 for the parent ion) and purity (>95% by HPLC) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though challenges arise due to the compound’s hygroscopicity .
Basic: What preliminary biological screening assays are used for this compound?
Initial evaluations focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the pyrrole’s electron-rich core for binding interactions .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Use a Design of Experiments (DoE) approach:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during acylation to minimize decomposition .
- Catalyst Screening : Lewis acids like AlCl improve Friedel-Crafts efficiency but require rigorous quenching to prevent side reactions .
- Workflow Example : A 94% yield was achieved for a related pyrrole-carboxamide using DMF at 80°C and NaH as a base .
Advanced: What computational methods aid in predicting the compound’s photophysical or binding properties?
- Density Functional Theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence or charge-transfer behavior .
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., kinase ATP-binding pockets) using software like GROMACS .
- Docking Studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds between the carboxamide and Asp86 in a protease active site) .
Advanced: How are mechanistic studies conducted for reactions involving this compound?
- Isotopic Labeling : Use C-labeled reagents to track acyl group transfer during coupling steps .
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation (e.g., carbonyl stretching at ~1700 cm) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in propanoyl linker formation .
Advanced: What strategies address contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC values under standardized conditions (e.g., pH, serum concentration) .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners .
- Structural Analog Testing : Replace the trifluoromethyl group with -CFH or -CH to isolate pharmacophore contributions .
Advanced: How is the compound’s metabolic stability assessed in preclinical research?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life via LCMS .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for pharmacokinetic modeling .
Advanced: What green chemistry approaches are applicable to its synthesis?
- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces DMF usage .
- Biocatalysis : Lipases or acyltransferases catalyze acylation steps under aqueous conditions .
- Microwave Assistance : Shortens reaction times (e.g., from 24 h to 2 h) while improving yield .
Advanced: How do structural modifications influence its bioactivity?
- SAR Studies :
- Pyridine Ring : Replacing 3-Cl with -Br reduces antimicrobial potency but enhances kinase inhibition .
- Pyrrole Core : Methylation at the 1H-pyrrole position improves metabolic stability but decreases solubility .
- Propanoyl Linker : Shortening to an acetyl group diminishes binding affinity due to reduced conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
